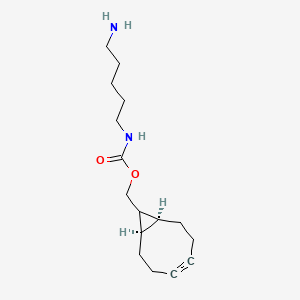

endo-BCN-Carbamido-Pentylamine

Description

Evolution of Strain-Promoted Cycloaddition Reactions in Chemical Biology

Strain-promoted cycloadditions are a cornerstone of modern bioorthogonal chemistry, allowing for the formation of stable covalent bonds under physiological conditions. benthamdirect.comuiowa.edu These reactions have become indispensable for a wide range of applications, from biomolecule labeling to materials science. nih.gov

The concept of "click chemistry" was first introduced in 2001, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. wikipedia.orglbl.gov This reaction is highly efficient but its reliance on cytotoxic copper catalysts limited its application in living systems. lbl.govsigmaaldrich.com This limitation spurred the development of copper-free alternatives.

The breakthrough came with the adaptation of a reaction first reported by Wittig in 1961, involving the reaction of a strained cyclooctyne (B158145) with an azide (B81097). sigmaaldrich.comsigmaaldrich.com The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction, eliminating the need for a metal catalyst. sigmaaldrich.com This strain-promoted azide-alkyne cycloaddition (SPAAC) proved to be a truly bioorthogonal reaction, suitable for use in live cells and even whole organisms like zebrafish and mice. lbl.govwikipedia.org

Early cyclooctynes, such as OCT, were followed by more advanced derivatives with improved reaction kinetics, including monofluorinated (MOFO) and difluorinated (DIFO) cyclooctynes, as well as dibenzoannulated cyclooctynes like DIBO and BARAC. wikipedia.org

Bicyclo[6.1.0]nonyne (BCN) has emerged as a highly valuable strained alkyne in bioorthogonal chemistry. synaffix.com Its key advantages include:

High Reactivity: The fusion of a cyclopropane (B1198618) ring to the cyclooctyne core significantly increases the ring strain (around 12–13 kcal/mol), leading to enhanced reactivity in SPAAC reactions. nih.gov This results in reaction rates that are nearly 100-fold faster than those of simple cyclooctyne. synaffix.com

Synthetic Accessibility: BCN derivatives can be synthesized in a straightforward manner from 1,5-cyclooctadiene, making them more accessible than many other strained alkynes. synaffix.comnih.gov

Single Regioisomer Formation: Unlike some other cyclooctynes, BCN derivatives often yield a single regioisomer upon reaction with azides, which simplifies product analysis.

Versatility: BCN is not limited to reactions with azides; it also participates in rapid inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. rsc.orgsemanticscholar.org

These properties have led to the widespread use of BCN derivatives in labeling proteins, glycans, and for the three-dimensional imaging of living cells. synaffix.com

Nomenclature and Structural Context of endo-BCN-Carbamido-Pentylamine

The name "this compound" precisely describes the molecule's structure, which is composed of three key moieties.

Bicyclo[6.1.0]nonyne (BCN): This is the reactive core of the molecule, a nine-membered ring system containing a highly strained alkyne. The bicyclic structure is formed by the fusion of a cyclopropane ring to a cyclooctyne ring.

Carbamido Linkage: A carbamate (B1207046) group (-NH-C(=O)-O-) connects the BCN core to the pentylamine moiety.

Pentylamine Moiety: A five-carbon chain with a terminal amine group (-NH2). This amine provides a reactive handle for conjugation to other molecules, such as those containing carboxylic acids or activated esters. broadpharm.com

The term "endo" refers to the stereochemistry at the bridgehead carbons of the bicyclic system. Specifically, it describes the orientation of the substituent on the cyclopropane ring relative to the larger cyclooctyne ring. In the endo isomer, this substituent is oriented towards the interior of the larger ring. This specific stereochemistry influences the molecule's stability and reactivity.

Academic Research Landscape of this compound

The academic interest in this compound and related BCN derivatives is significant, driven by their utility in bioorthogonal chemistry. Research has focused on several key areas:

Synthesis and Functionalization: A primary area of research has been the development of efficient synthetic routes to BCN derivatives. nih.govresearchgate.net This includes the synthesis of BCN-carboxylic acid as a valuable intermediate for creating a variety of bioorthogonal reagents. researchgate.net

Reaction Kinetics and Scope: Studies have extensively investigated the reaction kinetics of BCN with various reaction partners, including azides and tetrazines. synaffix.comnih.gov For instance, the reaction rate of BCN with azides can be significantly enhanced by using electron-deficient aromatic azides. ru.nl Furthermore, BCN has been shown to react exceptionally fast with sterically shielded, sulfonated tetrazoles, enabling rapid bioorthogonal labeling. researchgate.net

Applications in Bioconjugation and Imaging: A major focus of research has been the application of BCN derivatives for labeling biomolecules. This includes the labeling of proteins and glycans in vitro and in living cells. synaffix.comnih.gov The ability to attach fluorescent dyes to BCN allows for the visualization of these biomolecules. synaffix.comsemanticscholar.org

Polymer Chemistry: The strain-promoted azide-alkyne cycloaddition using BCN derivatives has also found applications in polymer chemistry for the decoration, linking, and crosslinking of polymer chains. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H26N2O2 |

|---|---|

Molecular Weight |

278.39 g/mol |

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(5-aminopentyl)carbamate |

InChI |

InChI=1S/C16H26N2O2/c17-10-6-3-7-11-18-16(19)20-12-15-13-8-4-1-2-5-9-14(13)15/h13-15H,3-12,17H2,(H,18,19)/t13-,14+,15? |

InChI Key |

BZKYBCIRDWPDEE-YIONKMFJSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCCCCN)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCCCCN)CCC#C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Endo Bcn Carbamido Pentylamine

Precursor Synthesis and Functionalization Strategies

The assembly of endo-BCN-Carbamido-Pentylamine hinges on the successful synthesis of its key precursors and the strategic implementation of functionalization reactions. This section outlines the foundational synthetic steps.

Synthesis of endo-BCN Scaffolds

The bicyclo[6.1.0]nonyne (BCN) scaffold is a strained alkyne that is a crucial component for various chemical biology applications. nih.govsoton.ac.ukrsc.orgdiva-portal.org The synthesis of endo-BCN scaffolds can be initiated from readily available starting materials. nih.gov One common precursor is BCN-carbinol, which can be prepared using established literature procedures. nih.gov Another key intermediate is BCN carboxylic acid. nih.govrsc.org The synthesis of BCN carboxylic acid can be achieved by combining and adapting reported procedures. nih.gov For instance, an alkene intermediate can be brominated and subsequently used in the formation of the alkyne. nih.gov The resulting crude BCN carboxylic acid is often of sufficient purity for subsequent steps. nih.gov

The stability of the BCN moiety is a consideration, particularly under acidic conditions that are common in some synthetic methodologies like solid-phase synthesis. nih.govsoton.ac.ukrsc.orgdiva-portal.org Studies have shown that while the stability may be limited under certain acidic conditions, the BCN linker can be successfully incorporated into molecules. nih.govsoton.ac.ukrsc.org

Formation of Carbamate (B1207046) and Urea (B33335) Linkages

The formation of carbamate and urea linkages is a fundamental aspect of the synthesis of this compound. These functional groups are typically formed through the reaction of an amine with a suitable carbonyl source. organic-chemistry.orggoogle.com

Carbamate Formation: Carbamates, also known as urethanes, are often synthesized by reacting an alcohol with an isocyanate. google.com Alternatively, they can be formed from the reaction of an amine with a chloroformate or a reactive carbamate. nih.govcommonorganicchemistry.com A common method involves the use of p-nitrophenyl chloroformate, which reacts with an alcohol in the presence of a base to form an activated carbonate. This activated carbonate can then effectively react with an amine to yield the desired carbamate. nih.gov Another approach utilizes the Curtius rearrangement, where an acyl azide (B81097) is thermally decomposed to an isocyanate intermediate, which is then trapped by an alcohol. nih.gov Indium triflate can catalyze the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org

Urea Formation: Urea derivatives are synthesized by the reaction of an amine with an isocyanate, a carbamate, or a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) or triphosgene. commonorganicchemistry.com The reaction of an amine with an isocyanate is a straightforward method that typically proceeds at room temperature without the need for a base. commonorganicchemistry.com When using reagents like CDI or triphosgene, the order of addition of reagents can be critical to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com The Curtius rearrangement can also be employed to generate an isocyanate from a carboxylic acid, which then reacts with an amine to form a urea. commonorganicchemistry.com

| Linkage | Reagent Class | Specific Examples | Key Features |

|---|---|---|---|

| Carbamate | Isocyanates | - | Reacts with alcohols. |

| Chloroformates | p-nitrophenyl chloroformate | Forms an activated carbonate intermediate. nih.gov | |

| Rearrangement | Curtius Rearrangement (from acyl azides) | Generates an isocyanate in situ. nih.gov | |

| Urea | Isocyanates | - | Reacts directly with amines. commonorganicchemistry.com |

| Phosgene Equivalents | Carbonyldiimidazole (CDI), Triphosgene | Requires careful control of reaction conditions. commonorganicchemistry.com | |

| Rearrangement | Curtius Rearrangement (from carboxylic acids) | Generates an isocyanate that is trapped by an amine. commonorganicchemistry.com |

Introduction of the Pentylamine Chain

The introduction of the pentylamine chain can be achieved through various synthetic methods. One common strategy is the reduction of a corresponding nitrile. For example, pentanenitrile can be efficiently reduced to pentylamine using a reducing agent like lithium aluminum hydride (LiAlH₄). vaia.com

Another approach is the Hofmann rearrangement of an amide. vaia.com This reaction converts an amide, such as hexanamide, into a primary amine with one fewer carbon atom, yielding pentylamine. vaia.com The reaction is typically carried out by treating the amide with bromine in an alkaline solution. vaia.com

Alternatively, a pentylamine moiety can be introduced via nucleophilic substitution. This can involve the conversion of a suitable starting material, like 1-butanol, to a leaving group, followed by reaction with an amine source. vaia.com

Multi-Step Synthesis Pathways for this compound

The construction of this compound from its precursors involves a sequence of reactions, including coupling for amide bond formation and the strategic use of protecting groups. Multi-step synthesis can be performed in a continuous flow process, which can improve efficiency and allow for the linking of individual reactions. syrris.jprsc.org

Coupling Reactions for Amide Bond Formation

Amide bond formation is a critical step in the synthesis of this compound, linking the BCN core to the carbamido-pentylamine side chain. numberanalytics.com This transformation typically involves the reaction of a carboxylic acid with an amine. numberanalytics.comrsc.org However, direct reaction is often inefficient due to an acid-base reaction forming a salt. rsc.org Therefore, the carboxylic acid is usually activated. rsc.orghepatochem.com

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). hepatochem.comyoutube.com These reagents react with the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine. hepatochem.comyoutube.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to increase reaction rates and suppress side reactions like racemization. rsc.org Palladium-catalyzed cross-coupling reactions between aryl esters and anilines have also emerged as a method for amide bond formation. acs.org

| Reagent | Abbreviation | Function | Common Additives |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Activates carboxylic acids. hepatochem.comyoutube.com | HOBt, HOAt rsc.org |

| Diisopropylcarbodiimide | DIC | Activates carboxylic acids. hepatochem.com | HOBt, HOAt rsc.org |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium-based coupling reagent. | - |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium-based coupling reagent. | - |

Protection and Deprotection Strategies in Synthesis

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. cem.comorganic-chemistry.org This process involves the introduction of a "protecting group" which is later removed in a "deprotection" step. cem.comnumberanalytics.com

For amines, common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base. organic-chemistry.org This orthogonality allows for the selective deprotection of one amine group in the presence of another. organic-chemistry.org Carbamates themselves can serve as protecting groups for amines. organic-chemistry.org

Synthesis of this compound Derivatives and Analogs

The derivatization of the foundational this compound structure is pivotal for its application in diverse biological contexts. The inherent reactivity of its terminal functional groups allows for the facile introduction of various molecular entities, thereby modulating its physicochemical properties and tailoring its functionality for specific applications.

Polyethylene (B3416737) Glycol (PEG) Conjugates

Derivatives of this compound featuring a terminal primary amine group at the distal end of a PEG linker are versatile intermediates for further functionalization. These compounds are readily available with varying lengths of the PEG chain, which allows for precise control over the linker's spatial dimensions. broadpharm.commedchemexpress.combroadpharm.com The primary amine serves as a nucleophilic handle for conjugation with molecules containing carboxylic acids, activated esters, or other electrophilic groups. broadpharm.combroadpharm.com

The synthesis of endo-BCN-PEG-amine derivatives typically starts from a protected amine on the PEG chain, such as a Boc-protected amine. This protecting group can be removed under acidic conditions to yield the free primary amine. These derivatives are crucial for applications in Proteolysis Targeting Chimeras (PROTACs), where the amine group can be used to attach a ligand for an E3 ubiquitin ligase. medchemexpress.com

Table 1: Commercially Available endo-BCN-PEG-amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PEG Units |

| endo-BCN-PEG2-amine | C₁₇H₂₈N₂O₄ | 324.42 | 2 |

| endo-BCN-PEG3-amine | C₁₉H₃₂N₂O₅ | 368.47 | 3 |

| endo-BCN-PEG4-amine | C₂₁H₃₆N₂O₆ | 412.52 | 4 |

| endo-BCN-PEG5-amine | C₂₃H₄₀N₂O₇ | 456.58 | 5 |

| endo-BCN-PEG6-amine | C₂₅H₄₄N₂O₈ | 500.63 | 6 |

| endo-BCN-PEG8-amine | C₂₉H₅₂N₂O₁₀ | 588.73 | 8 |

This table is generated based on data from various chemical suppliers. The exact molecular weights and formulas may vary slightly between suppliers.

Analogous to the amine derivatives, endo-BCN-PEG-acid derivatives possess a terminal carboxylic acid group. This functional group is reactive towards primary amines in the presence of coupling agents like EDC or HATU, forming a stable amide bond. broadpharm.com These derivatives are also integral to the synthesis of antibody-drug conjugates (ADCs) and PROTACs, providing a convenient attachment point for various biomolecules. medchemexpress.commedchemexpress.com The hydrophilic PEG spacer in these molecules enhances their solubility in aqueous media, a desirable property for biological applications. conju-probe.combroadpharm.com

Table 2: Commercially Available endo-BCN-PEG-acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PEG Units |

| endo-BCN-PEG2-acid | C₁₇H₂₅NO₆ | 355.38 | 2 |

| endo-BCN-PEG3-acid | C₁₉H₂₉NO₇ | 383.44 | 3 |

| endo-BCN-PEG4-acid | C₂₂H₃₅NO₈ | 441.52 | 4 |

| endo-BCN-PEG8-acid | C₃₀H₄₉NO₁₂ | 615.71 | 8 |

| endo-BCN-PEG12-acid | C₃₈H₆₅NO₁₆ | 792.92 | 12 |

This table is generated based on data from various chemical suppliers. The exact molecular weights and formulas may vary slightly between suppliers.

To facilitate efficient conjugation with primary amines, the carboxylic acid group of endo-BCN-PEG-acid can be activated as an N-hydroxysuccinimide (NHS) ester. medchemexpress.commedchemexpress.com This transformation creates a highly reactive species that readily forms stable amide bonds with amine-containing molecules under mild conditions. medchemexpress.commedchemexpress.comcd-bioparticles.netcd-bioparticles.net The NHS ester derivatives are particularly useful for labeling proteins, amine-modified oligonucleotides, and other biomolecules. medchemexpress.comcd-bioparticles.netcd-bioparticles.net

The synthesis of these NHS esters involves the reaction of the corresponding endo-BCN-PEG-acid with an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide.

Table 3: Commercially Available endo-BCN-PEG-NHS Ester Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PEG Units |

| endo-BCN-PEG2-NHS ester | C₂₁H₂₈N₂O₈ | 452.46 | 2 |

| endo-BCN-PEG3-NHS ester | C₂₄H₃₄N₂O₉ | 494.53 | 3 |

| endo-BCN-PEG4-NHS ester | C₂₆H₃₈N₂O₁₀ | 538.59 | 4 |

| endo-BCN-PEG8-NHS ester | C₃₄H₅₄N₂O₁₄ | 714.80 | 8 |

| endo-BCN-PEG12-NHS ester | C₄₂H₆₈N₂O₁₈ | 889.00 | 12 |

This table is generated based on data from various chemical suppliers. The exact molecular weights and formulas may vary slightly between suppliers.

Other Functional Group Interconversions (e.g., Carbonate, PNP)

Beyond PEGylation, the functional group at the terminus of the endo-BCN linker can be interconverted to other reactive moieties to suit different conjugation strategies. For instance, the formation of a p-nitrophenyl (PNP) carbonate from a hydroxyl-terminated BCN derivative creates a highly reactive electrophile. nih.govbroadpharm.com The PNP group is an excellent leaving group, facilitating the reaction with primary amines to form stable carbamate linkages. broadpharm.com This reactivity is particularly advantageous for conjugations where the formation of an amide bond is not desired. Similarly, NHS carbonates can be synthesized to provide an alternative amine-reactive handle. medchemexpress.combroadpharm.com

Table 4: Other Functionalized endo-BCN Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Functional Group |

| endo-BCN-PNP-carbonate | C₁₇H₁₇NO₅ | 315.32 | p-Nitrophenyl Carbonate |

| endo-BCN-NHS carbonate | C₁₅H₁₇NO₅ | 291.30 | N-Hydroxysuccinimide Carbonate |

This table is generated based on data from various chemical suppliers. The exact molecular weights and formulas may vary slightly between suppliers.

Incorporation into Advanced Linker Architectures (e.g., PROTAC Linkers)

The unique reactivity of the endo-BCN moiety makes it an ideal component for the construction of complex linker architectures, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.

This compound and its derivatives are frequently incorporated into PROTAC linkers to enable the modular and efficient assembly of these complex molecules. broadpharm.com The BCN group allows for the use of copper-free click chemistry to attach one of the ligands, while the terminal functional group (amine, acid, etc.) on the other end of the linker can be used to conjugate the second ligand. This modular approach greatly facilitates the synthesis and optimization of PROTAC libraries with varying linker lengths and compositions. The use of PEGylated endo-BCN derivatives in PROTAC linkers can also improve the solubility and pharmacokinetic properties of the final PROTAC molecule. broadpharm.com

Considerations for Scalable and Reproducible Synthesis

The transition from laboratory-scale synthesis of this compound to a scalable and reproducible manufacturing process presents several key challenges and considerations. Ensuring consistent quality, purity, and yield is paramount for its application in fields such as bioconjugation and chemical biology.

A critical aspect of the scalable synthesis of bicyclo[6.1.0]nonyne (BCN) derivatives is the control of diastereoselectivity. The synthesis of the BCN core typically yields a mixture of endo and exo diastereomers. nih.gov For this compound, a robust and scalable method for the separation of the endo isomer from the more abundant exo isomer is essential. nih.gov This often involves chromatographic techniques, which can be a bottleneck in large-scale production. Therefore, the development of stereoselective synthetic routes that preferentially form the endo isomer is a significant area of research to improve process efficiency.

Purification is a critical consideration for ensuring the reproducibility of results in downstream applications. The high reactivity of the strained alkyne makes it susceptible to side reactions, and the presence of impurities can lead to non-specific labeling and other undesirable outcomes in sensitive biological assays. wur.nl Therefore, robust and scalable purification methods, such as crystallization or advanced chromatographic techniques, are necessary to consistently produce high-purity this compound.

Process analytical technology (PAT) can be implemented to monitor critical process parameters in real-time, ensuring that the synthesis remains within the desired specifications. This can include monitoring reaction temperature, pressure, and the concentration of reactants and products. By implementing PAT, deviations from the optimal process can be detected and corrected early, leading to a more reproducible and controlled manufacturing process.

The stability of the this compound product and its intermediates is another important factor. Strained alkynes can be sensitive to heat and certain chemical environments. uoregon.edu Therefore, appropriate storage and handling conditions must be established to prevent degradation and ensure a consistent product profile over time.

To ensure a reproducible and scalable synthesis of this compound, a comprehensive understanding of the reaction mechanisms, potential side reactions, and the impact of process parameters on product quality is essential. A well-defined manufacturing process with robust in-process controls and purification methods will be key to providing a consistent and high-quality product for research and development applications.

| Parameter | Challenge in Scalability | Strategy for Reproducibility | Impact on Final Product |

| Diastereomeric Control | Separation of endo and exo isomers can be difficult and costly at a large scale. nih.gov | Development of stereoselective synthetic routes or efficient large-scale chromatographic separation. | Ensures high purity of the desired endo isomer, leading to consistent reactivity and performance in click chemistry applications. |

| Reaction Conditions | Maintaining consistent temperature, pressure, and mixing on a larger scale can be challenging. | Implementation of automated process control systems and well-designed reactor systems. | Consistent reaction conditions lead to predictable yields and impurity profiles. |

| Purification | Scaling up purification methods like chromatography can be resource-intensive. | Optimization of crystallization processes or implementation of continuous chromatography. | High purity is critical for avoiding non-specific binding and ensuring reliable experimental results. wur.nl |

| Solvent Selection | Large volumes of solvents may be required, posing environmental and cost concerns. | Selection of greener solvents and development of solvent recycling protocols. | The choice of solvent can impact reaction kinetics, impurity profiles, and the overall environmental footprint of the process. |

| Reagent Quality | Variability in the quality of starting materials can affect the outcome of the synthesis. | Implementation of stringent quality control for all incoming raw materials. | Consistent reagent quality is fundamental to achieving reproducible yields and purity of the final compound. |

| Stability | Strained alkynes can be prone to degradation under certain conditions. uoregon.edu | Establishing appropriate storage conditions (temperature, inert atmosphere) and conducting long-term stability studies. | Ensures the product maintains its integrity and reactivity over its shelf life. |

Mechanistic and Kinetic Investigations of Reactions Involving Endo Bcn Carbamido Pentylamine

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent reaction involving BCN, forming a stable triazole linkage with an azide-bearing molecule. kisti.re.kr The reaction proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. kisti.re.kr

The rate of the SPAAC reaction with endo-BCN is highly dependent on the electronic nature and structure of the azide (B81097) partner. The endo isomer of BCN is noted to be slightly more reactive than the exo isomer. researchgate.net Kinetic studies have quantified the second-order rate constants (k₂) for endo-BCN with a range of azides, revealing its versatile reactivity profile. For instance, the reaction with the common benchmark, benzyl (B1604629) azide, proceeds with rate constants measured between approximately 0.07 M⁻¹s⁻¹ and 0.29 M⁻¹s⁻¹. researchgate.netnih.govacs.org The variation in these reported rates often reflects different solvent systems used in the experiments. Reactions with aromatic azides, such as phenyl azide, are notably faster, with a rate constant of about 0.2 M⁻¹s⁻¹. nih.govacs.org The reactivity can be dramatically enhanced by using electron-deficient azides, as demonstrated by the reaction with 4-azido-1-methylpyridinium iodide, which achieves a rate constant in the range of 2.0-2.9 M⁻¹s⁻¹. nih.govacs.org In contrast, the reaction rates with simple aliphatic azides are relatively modest and show little variation based on steric hindrance.

Interactive Table: SPAAC Reaction Rate Constants of endo-BCN with Various Azides

| Azide Counterpart | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent / Conditions |

|---|---|---|

| Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) |

| Benzyl Azide | ~0.18 | Not specified |

| Benzyl Azide | 0.07 | CH₃CN:H₂O (3:1) |

| Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) |

| 4-azido-1-methylpyridinium iodide | 2.0 - 2.9 | Not specified |

| 2-Azidoethanol (Primary Aliphatic) | 0.024 | Not specified |

| 2-Azidopropanol (Secondary Aliphatic) | 0.012 | Not specified |

| 2-Azido-2-methylpropanol (Tertiary Aliphatic) | 0.012 | Not specified |

The electronic properties of the azide counterpart significantly dictate the SPAAC reaction rate and, in some cases, the underlying mechanism. For reactions with alkyl azides like benzyl azide, the cycloaddition follows a classic mechanism where the highest occupied molecular orbital (HOMO) of the azide interacts with the lowest unoccupied molecular orbital (LUMO) of the alkyne.

However, a reversal of reactivity is observed with aromatic azides. acs.org DFT calculations have shown that the reaction between endo-BCN and phenyl azide proceeds via an inverse-electron demand mechanism, which is controlled by the interaction between the HOMO of BCN and the LUMO of the azide. nih.govacs.orgbiotium.com This explains the accelerated reaction rates observed with electron-deficient aromatic azides. acs.org Introducing electron-withdrawing groups onto the aryl azide further lowers the LUMO energy of the azide, enhancing the reaction rate. acs.org This effect is highlighted by the nearly 30-fold increase in reaction speed for a pyridinium (B92312) azide derivative compared to benzyl azide. acs.org

Conversely, steric effects on the azide appear to have a minimal impact on the reaction with BCN. The sterically non-demanding nature of the BCN alkyne allows it to react with primary, secondary, and even bulky tertiary azides at very similar rates. nih.gov

The choice of solvent is a critical factor influencing SPAAC kinetics. It has been widely noted that SPAAC reactions generally proceed faster in more aqueous solvent systems. acs.org This trend is observable for endo-BCN, where the rate constant for its reaction with benzyl azide increases from 0.14 x 10⁻² M⁻¹s⁻¹ in a 3:1 mixture of CD₃CN/D₂O to 0.29 x 10⁻² M⁻¹s⁻¹ in a 1:2 mixture, demonstrating a clear acceleration with a higher water content. uga.edu While BCN reagents are compatible with a broad range of both aqueous buffers and organic solvents, this enhancement in polar, aqueous environments is a key advantage for biological applications. kisti.re.kr Further studies on other cyclooctynes have shown that buffer composition and pH can also modulate reaction rates, with higher pH values generally increasing the speed of cycloaddition. acs.org

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines

Beyond SPAAC, endo-BCN is an exceptionally reactive partner in inverse electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines. This ligation is one of the fastest bioorthogonal reactions known, prized for its rapid kinetics and high specificity.

The IEDDA reaction between endo-BCN and electron-poor tetrazines is remarkably efficient, with reaction rate constants reported to be greater than 1000 M⁻¹s⁻¹ in aqueous conditions. acs.org This represents a rate several orders of magnitude faster than most SPAAC reactions, enabling conjugations to occur in seconds. acs.org

This high reactivity also forms the basis for orthogonality among different click reactions. Orthogonality can be achieved by exploiting the different steric requirements of various cyclooctynes. For example, the sterically accessible alkyne of endo-BCN reacts swiftly with substituted tetrazines, whereas the more sterically hindered alkyne of dibenzocyclooctyne (DBCO) reacts very slowly or not at all with the same tetrazine partner. ru.nl This differential reactivity allows for the selective labeling of two different targets in the same system: one functionalized with BCN and the other with DBCO, by sequential addition of a tetrazine and an azide.

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

The repertoire of endo-BCN's reactivity also includes the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). This reaction pairs the strained alkyne with a nitrone, a 1,3-dipole, to form a stable isoxazoline (B3343090) linkage.

SPANC reactions involving endo-BCN are efficient and very rapid. researchgate.net Kinetic studies of cyclic nitrones reacting with BCN have reported second-order rate constants as high as 1.49 M⁻¹s⁻¹. kisti.re.krresearchgate.net This rate is up to 37 times faster than the analogous SPAAC reaction between BCN and benzyl azide, showcasing the high reactivity of nitrones as 1,3-dipoles. kisti.re.krresearchgate.net The electronics of the nitrone can be tuned to modulate the reaction rate, and modifying the nitrone with certain substituents, such as a ruthenium polypyridine complex, can accelerate the kinetics by over two hundredfold compared to standard acyclic nitrone-BCN systems. researchgate.net This tunability allows for the development of highly selective and rapid bioconjugation strategies. kisti.re.krresearchgate.net

Strain-Promoted Oxidation-Controlled ortho-Quinone (SPOCQ) Cycloaddition

The Strain-Promoted Oxidation-Controlled ortho-Quinone (SPOCQ) cycloaddition is a rapid and activatable bioconjugation reaction. It involves the reaction of a strained alkyne, such as a bicyclo[6.1.0]nonyne (BCN) derivative, with an ortho-quinone. nih.govacs.org The quinone is typically generated in situ through the facile oxidation of a catechol, providing temporal control over the reaction. nih.govacs.org

The SPOCQ reaction with BCN derivatives is exceptionally fast, with second-order rate constants significantly higher than those observed for the well-known strain-promoted azide-alkyne cycloaddition (SPAAC). For instance, the reaction between BCN and an ortho-quinone can be three orders of magnitude faster than the reaction of BCN with an azide. nih.govacs.org This high reaction rate allows for a new level of orthogonality in protein conjugation and other bioconjugation applications. nih.govacs.orgnih.gov

Kinetic studies have been performed on various cyclooctynes participating in the SPOCQ reaction. These studies reveal the influence of the cyclooctyne (B158145) structure on the reaction rate. For endo-BCN, the activation enthalpy has been determined, providing insight into the energy barrier of the reaction.

Table 1: Activation Enthalpies for SPOCQ Reactions of Various Cyclooctynes with 4-tert-butyl-1,2-benzoquinone in 1,2-dichloroethane

| Cyclooctyne | Activation Enthalpy (ΔH‡, kcal/mol) | Reference |

|---|---|---|

| endo-BCN | 4.5 ± 0.3 | acs.orgwur.nl |

| Cyclooctyne (OCT) | 7.3 ± 0.4 | acs.org |

| Dibenzoazacyclooctyne (DIBAC) | 12.1 ± 0.5 | acs.org |

The data clearly indicates that endo-BCN possesses the lowest activation enthalpy among the studied cyclooctynes, underscoring its high reactivity in the SPOCQ cycloaddition. Theoretical studies using density functional theory (DFT) and other high-level quantum chemical methods have been employed to further understand the reaction mechanism and the factors contributing to these reactivity differences. acs.orgwur.nlnih.gov These computational investigations have shown that dispersion-corrected DFT methods, such as B97D, provide a good approximation of the experimental data. wur.nl

Theoretical Frameworks for Reaction Mechanisms

To gain a deeper understanding of the SPOCQ cycloaddition involving endo-BCN-Carbamido-Pentylamine, it is essential to consider the underlying theoretical frameworks that govern such reactions.

A fundamental question in the study of cycloaddition reactions is whether they proceed through a concerted or a stepwise mechanism. In a concerted reaction, all bond-forming and bond-breaking events occur in a single transition state, without the formation of any intermediates. nih.gov In contrast, a stepwise reaction involves the formation of one or more intermediates. nih.gov

The distinction between these two pathways can be subtle, and in some cases, reactions may exist on the boundary between concerted and stepwise mechanisms. researchgate.net Theoretical calculations, such as those employing DFT, are powerful tools for investigating the potential energy surface of a reaction and determining the relative energies of concerted and stepwise pathways. nih.govscilit.comnih.gov For 1,3-dipolar cycloadditions, studies have shown that the nature of the reactants can influence whether the reaction is concerted or stepwise. scilit.comnih.gov

In the context of the SPOCQ reaction with BCN, theoretical studies have indicated that the transition state has very little radical character. wur.nl This finding strongly suggests that the reaction proceeds through a concerted mechanism rather than a stepwise pathway involving a diradical intermediate. This is consistent with many pericyclic reactions, where the concerted pathway is often favored. scilit.com

The distortion/interaction model, also known as the activation strain model, is a powerful theoretical framework for analyzing the kinetics of bimolecular reactions, including cycloadditions. nih.govacs.orgresearchgate.net This model deconstructs the activation energy of a reaction into two primary components:

Distortion Energy (or Strain Energy): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. acs.orgresearchgate.netnih.gov

Interaction Energy: The stabilizing energy released when the distorted reactants interact in the transition state. acs.orgresearchgate.netnih.gov

The activation energy is the sum of the distortion energy and the interaction energy at the transition state. nih.gov This analysis provides valuable insights into the factors that control reaction rates.

Distortion/interaction analysis has revealed that the enhanced reactivity of strained cycloalkynes is not solely due to a lower distortion energy. The pre-distortion also leads to a smaller HOMO-LUMO gap and enhanced orbital overlap between the reactants, resulting in a more stabilizing interaction energy. scilit.comnih.gov Computational studies on the cycloaddition of strained alkenes with ortho-quinones have utilized this model to elucidate the structural factors influencing the reaction. acs.orgacs.org Therefore, the high reactivity of endo-BCN in the SPOCQ reaction can be attributed to a favorable combination of both reduced distortion energy and enhanced interaction energy.

Advanced Applications in Chemical Biology and Materials Science

Bioconjugation Methodologies

Bioconjugation, the process of covalently linking molecules, is fundamental to creating probes, diagnostics, and therapeutics. The unique properties of endo-BCN-Carbamido-Pentylamine make it a versatile linker in this field. Its primary amine can be readily coupled to molecules bearing amine-reactive functional groups such as N-hydroxysuccinimide (NHS) esters or to carboxylic acids using carbodiimide (B86325) activators like EDC. Following this initial conjugation, the exposed BCN group remains available for a subsequent, highly specific SPAAC reaction with an azide-tagged target.

| Functional Group on Linker | Reactive Partner | Resulting Covalent Bond | Typical Application |

|---|---|---|---|

| endo-BCN (Bicyclo[6.1.0]nonyne) | Azide (B81097) (-N₃) | Triazole | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Primary Amine (-NH₂) | NHS Ester | Amide | Labeling with activated dyes, biotin (B1667282), or drugs |

| Primary Amine (-NH₂) | Carboxylic Acid (+ EDC/HATU) | Amide | Coupling to proteins, peptides, or surfaces |

Site-specific modification of proteins and peptides is crucial for understanding their function and for creating precisely engineered therapeutics like antibody-drug conjugates (ADCs). medchemexpress.com Endo-BCN derivatives serve as key reagents in achieving this precision. One common strategy involves the introduction of an azide group into the protein or peptide backbone. This can be accomplished through the incorporation of unnatural amino acids, such as L-Azidohomoalanine, via metabolic labeling in cell culture. medchemexpress.com

Once the azide is in place, an endo-BCN-functionalized molecule, such as a drug or a fluorescent dye previously attached to this compound via its amine group, can be clicked onto the protein with high efficiency and specificity. Alternatively, reagents like endo-BCN-NHS carbonate can directly modify lysine (B10760008) residues on a protein, introducing the BCN handle for a subsequent SPAAC reaction. medchemexpress.com This allows for the attachment of other molecules without interfering with the protein's native structure and function.

The labeling of oligonucleotides and nucleic acids is essential for applications in diagnostics, genetic analysis, and therapeutics. Endo-BCN reagents provide a powerful method for this modification. A standard approach is to synthesize an oligonucleotide containing an amine-modified base at a specific position. This amine-modified oligonucleotide can then be reacted with an NHS-ester derivative of a molecule of interest, which has been pre-functionalized using the amine of this compound.

A more direct method involves the use of endo-BCN CE-phosphoramidite during automated oligonucleotide synthesis. lumiprobe.com This incorporates the BCN group directly into the oligonucleotide chain at any desired location. The resulting BCN-labeled oligonucleotide is a versatile substrate that can be conjugated to various azide-containing molecules, such as fluorescent probes, quenchers, or delivery vehicles, through the SPAAC reaction. medchemexpress.comlumiprobe.com

Studying the complex roles of glycans and lipids in cellular processes often requires chemical probes to track their synthesis, trafficking, and localization. Bioorthogonal chemistry using endo-BCN linkers is a cornerstone of these strategies. For glycan probing, cells can be metabolically labeled with azide-functionalized sugar precursors, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which are incorporated into the glycan structures of cell surface proteins. medchemexpress.com These azide-tagged glycans can then be visualized or isolated by reaction with a BCN-functionalized probe, for example, a biotin or fluorophore attached via the pentylamine linker.

Similarly, lipid metabolism can be investigated using azide-containing lipid analogs. For instance, cells can incorporate azido-choline into phosphatidylcholine, a major component of eukaryotic membranes. nih.gov Subsequent reaction with a BCN-conjugated imaging agent, such as BCN-BODIPY, allows for the fluorescent labeling and microscopic tracking of these lipid populations, providing insights into membrane dynamics and lipid transport. nih.govrsc.org

Nanoparticles are increasingly used in drug delivery, diagnostics, and imaging. Their efficacy often depends on the precise chemical functionalities presented on their surface. nih.gov this compound is an ideal tool for nanoparticle functionalization due to its bifunctional nature. axispharm.com

The pentylamine group can be used to anchor the linker to the nanoparticle surface, particularly those with carboxyl or NHS-ester coatings, forming a stable amide bond. axispharm.comresearchgate.net This process results in a nanoparticle coated with reactive BCN groups. These BCN-functionalized nanoparticles can then be conjugated to any azide-modified molecule, such as a targeting ligand (e.g., a peptide or antibody fragment), a therapeutic payload, or an imaging agent. This modular approach allows for the straightforward creation of multifunctional nanoparticle systems for targeted biomedical applications.

Development of Molecular Probes and Imaging Agents

Molecular probes and imaging agents are indispensable tools for visualizing and quantifying biological processes in living systems. nih.gov These agents require a targeting moiety, a signaling component (like a fluorophore), and often a linker to connect them. The development of such probes frequently leverages the specific reactivity of the endo-BCN group.

Fluorescent labeling is a primary technique for tracking biomolecules in cells and tissues. This compound can act as a linker to create custom fluorescent probes. The strategy involves reacting the pentylamine group with a fluorescent dye that contains an amine-reactive group, such as a succinimidyl ester (SE) or NHS ester. biotium.com This creates a stable BCN-fluorophore conjugate.

This BCN-activated dye can then be used to label any biomolecule that has been metabolically or synthetically tagged with an azide group. biotium.com This two-step process is highly modular, allowing researchers to easily couple a wide variety of fluorescent dyes to different biological targets, including proteins, nucleic acids, and glycans, for applications in fluorescence microscopy, flow cytometry, and other imaging modalities. nih.govrsc.org

| Biomolecule Class | Labeling Method | Targeted Functional Group | Resulting Application |

|---|---|---|---|

| Proteins/Peptides | Metabolic labeling with azido-amino acids | Azide | Proteome analysis, ADC development medchemexpress.commedchemexpress.com |

| Oligonucleotides | Synthesis with BCN-phosphoramidite | BCN | Genetic probes, diagnostics lumiprobe.com |

| Glycans | Metabolic labeling with azido-sugars | Azide | Glycome profiling, cell surface imaging rsc.org |

| Lipids | Metabolic labeling with azido-choline | Azide | Membrane dynamics studies, lipid trafficking nih.gov |

Radiolabeling for Molecular Imaging

The endo-BCN moiety of this compound is a key player in the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a cornerstone of modern bioconjugation. medchemexpress.combroadpharm.com This reaction's biocompatibility and efficiency make it highly suitable for radiolabeling biomolecules for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.comresearchgate.net

In a typical radiolabeling strategy, a targeting biomolecule, such as a peptide or antibody, is first modified with an azide group. Separately, a chelator for a radionuclide is conjugated to the pentylamine group of this compound. The azide-modified biomolecule is then reacted with the BCN-functionalized chelator via SPAAC to form a stable triazole linkage. This conjugate can then be radiolabeled with a suitable radionuclide, for instance, Indium-111 for SPECT or Gallium-68 for PET. researchgate.netmdpi.com The high reaction rates of SPAAC are advantageous for labeling sensitive biomolecules and for applications requiring rapid preparation of the radiotracer. nih.gov

The choice of radionuclide is critical and depends on the pharmacokinetic properties of the targeting biomolecule. nih.gov For molecules with rapid clearance, short-half-life isotopes like Fluorine-18 are often used, while for larger molecules with longer circulation times, isotopes like Zirconium-89 may be more appropriate. mdpi.comnih.gov The versatility of the endo-BCN handle allows for its application with a wide array of radiolabeling precursors.

| Feature | Description |

| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Key Functional Groups | endo-Bicyclo[6.1.0]nonyne (BCN), Azide |

| Common Radionuclides | 18F, 68Ga, 99mTc, 111In, 89Zr |

| Imaging Modalities | PET, SPECT |

| Advantages | Copper-free, high reaction kinetics, biocompatible |

Materials Science Applications

The principles of click chemistry that make this compound a valuable tool in bioconjugation also extend to materials science. The ability to form stable covalent linkages under mild conditions is highly advantageous for creating novel materials with tailored properties.

Hydrogel Formation via Click Chemistry

Hydrogels, which are water-swollen polymer networks, have extensive applications in tissue engineering and drug delivery. cellulosechemtechnol.ro The formation of hydrogels using click chemistry, specifically SPAAC, allows for precise control over the network structure and properties. In this context, the endo-BCN group of this compound can react with azide-functionalized polymers to form crosslinked hydrogel networks. nih.gov

For example, a biocompatible polymer such as hyaluronic acid or polyethylene (B3416737) glycol (PEG) can be functionalized with multiple azide groups. acs.org When mixed with a crosslinker bearing two or more endo-BCN moieties, a hydrogel is rapidly formed. The pentylamine group on the BCN derivative can be used to incorporate other functionalities into the hydrogel matrix, such as therapeutic agents or cell-adhesion peptides, prior to the crosslinking reaction. The resulting hydrogels are biocompatible and can be designed to be biodegradable. nih.gov

| Polymer Backbone | Crosslinking Chemistry | Key Features of Resulting Hydrogel |

| Hyaluronic Acid (HA) | SPAAC with BCN derivatives | Biocompatible, biodegradable, tunable mechanical properties. nih.govacs.org |

| Poly(ethylene glycol) (PEG) | SPAAC with BCN derivatives | Inert, resistant to protein fouling, tunable swelling properties. acs.org |

| Poly(vinyl alcohol) (PVA) | CuAAC (can be adapted for SPAAC) | Good mechanical strength, high water content. cellulosechemtechnol.ro |

Surface Modification and Polymer Functionalization

The functionalization of material surfaces and the modification of polymers are critical for a wide range of applications, from biomedical implants to advanced sensors. nih.govnih.gov The this compound molecule provides a versatile platform for such modifications. The pentylamine group can be used to anchor the molecule to a surface or polymer backbone through various chemical reactions, such as amide bond formation with carboxylic acid groups on the material.

Once the endo-BCN group is displayed on the surface, it serves as a reactive handle for the subsequent attachment of other molecules via SPAAC. researchgate.net For instance, a polymer surface could be modified to present azide groups, and then this compound could be used to introduce amine functionalities. Alternatively, the BCN group can be attached first, followed by the click reaction of an azide-containing molecule, such as a growth factor or an antimicrobial peptide, to create a bioactive surface. This "grafting-to" approach allows for the creation of multifunctional surfaces with high specificity and control over the density of the immobilized molecules. nih.gov

Analytical Characterization and Methodologies in Endo Bcn Carbamido Pentylamine Research

Spectroscopic Methods for Reaction Monitoring

Real-time monitoring of the formation of endo-BCN-Carbamido-Pentylamine and its subsequent reactions is critical for understanding reaction kinetics and optimizing conditions. Spectroscopic techniques are paramount in providing continuous, non-invasive insights into the reaction progress.

Inline ATR-IR Spectroscopy for Real-time Kinetics

Inline Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. d-nb.infonih.gov This technique is particularly well-suited for tracking the synthesis of this compound by following the disappearance of reactant-specific infrared bands and the appearance of product-specific bands.

In the context of reactions involving the BCN group, such as strain-promoted azide-alkyne cycloadditions (SPAAC), inline ATR-IR can monitor the consumption of the azide (B81097) starting material, which has a characteristic and strong absorption band around 2100 cm⁻¹. d-nb.infonih.govnih.gov This peak is typically well-separated from other functional group signals, allowing for clear and unambiguous tracking of the reaction's progress. d-nb.info The setup allows for measurements in various solvents, at different temperatures, and in small reaction volumes, providing a high density of data points right from the start of the reaction. nih.gov For the formation of the carbamido linkage, changes in the regions corresponding to isocyanate and amine stretching vibrations can be monitored.

Table 1: Hypothetical Inline ATR-IR Data for a SPAAC Reaction of this compound

| Time (minutes) | Azide Peak Area (arbitrary units) at ~2100 cm⁻¹ | Product Triazole Peak Area (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 5 | 0.75 | 0.25 |

| 10 | 0.50 | 0.50 |

| 15 | 0.25 | 0.75 |

| 20 | 0.05 | 0.95 |

| 30 | <0.01 | >0.99 |

This table illustrates the expected trend in a typical SPAAC reaction monitored by inline ATR-IR, showing the decay of the azide reactant and the formation of the triazole product.

NMR Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. escholarship.orgresearchgate.netnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals, confirming the connectivity of the BCN core, the carbamido linker, and the pentylamine chain. ethz.ch

Beyond structural confirmation, NMR spectroscopy is also a primary technique for studying reaction kinetics, particularly for reactions that are slow enough to be monitored on the NMR timescale. researchgate.netnih.govsemanticscholar.orgmissouri.edu For instance, the formation of the carbamate (B1207046) linkage can be followed by monitoring the chemical shift changes of protons adjacent to the reacting amine and the appearance of the new N-H proton of the carbamate. researchgate.netnih.govsemanticscholar.orgmissouri.edu Similarly, in SPAAC reactions involving the BCN moiety, the disappearance of the alkyne proton signals and the appearance of the new triazole proton signals can be tracked over time to determine reaction rates. nih.govresearchgate.netacs.org While powerful, kinetic studies by NMR are often limited to deuterated solvents and specific temperature ranges. d-nb.infonih.gov

Table 2: Representative ¹H NMR Chemical Shifts for BCN-containing Compounds

| Functional Group | Typical Chemical Shift Range (ppm) |

| Alkyne Protons (BCN) | 2.0 - 2.5 |

| Methylene Protons adjacent to Amine | 2.5 - 3.0 |

| Methylene Protons of Pentyl Chain | 1.2 - 1.7 |

| NH Proton (Carbamide) | 5.0 - 8.0 |

This table provides an illustrative guide to the expected ¹H NMR chemical shifts for the key functional groups within this compound, based on data for similar structures.

UV-Vis Spectroscopy for Kinetic Measurements

UV-Vis spectroscopy offers a convenient and widely accessible method for monitoring reaction kinetics, particularly when a chromophore is consumed or generated during the reaction. researchgate.netthermofisher.com While the core structure of this compound does not have a strong chromophore in the standard UV-Vis range, this technique becomes highly applicable when the compound reacts with a chromophoric reagent. For example, if the pentylamine group is reacted with a compound like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a colored derivative is formed that can be quantified. nih.gov

In kinetic studies, the change in absorbance at a specific wavelength over time is directly proportional to the change in concentration of the absorbing species, allowing for the determination of reaction rates and orders. thermofisher.comthermofisher.com This method is particularly useful for rapid screening of reaction conditions and for studying enzyme kinetics. researchgate.netthermofisher.com

Chromatographic Purification and Characterization Techniques

The isolation of pure this compound from a reaction mixture and the subsequent verification of its purity are essential steps. Chromatographic techniques are the cornerstone of this process.

Flash Chromatography

Flash chromatography is the standard method for the preparative purification of organic compounds, including this compound, on a laboratory scale. orgsyn.org The choice of stationary and mobile phases is critical for achieving good separation.

Given the basic nature of the terminal amine group, special considerations are often necessary to prevent peak tailing and poor separation on standard acidic silica (B1680970) gel. biotage.combiotage.comkinesis-australia.com.au Strategies to mitigate this include:

Normal-Phase Chromatography with a Basic Modifier : Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) can neutralize the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape and separation. biotage.comrochester.edu

Amine-Functionalized Silica : Using a stationary phase where the silica is functionalized with amino groups provides a basic surface that repels the basic amine compound, often resulting in excellent separation with simple solvent systems. biotage.comkinesis-australia.com.au

Reversed-Phase Chromatography : For more polar amine compounds, reversed-phase flash chromatography using a C18-functionalized silica and a mobile phase of water and acetonitrile (B52724) can be an effective purification strategy. biotage.comteledyneisco.com

Table 3: Comparison of Flash Chromatography Methods for Amine Purification

| Method | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |

| Normal-Phase | Silica Gel | Hexane/EtOAc + 1% Triethylamine | Widely available, cost-effective | Modifier needs to be removed from product |

| Amine-Functionalized | Amine-Silica | Hexane/EtOAc | Excellent peak shape, no modifier needed | More expensive stationary phase |

| Reversed-Phase | C18-Silica | Water/Acetonitrile | Good for polar compounds | Can be difficult to remove water from fractions |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds like this compound. acs.orgresearchgate.net Due to its high resolution, HPLC can separate the target compound from even very closely related impurities.

Reversed-phase HPLC is the most common mode used for this purpose. A C18 column with a gradient elution of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically employed. The purity of the sample is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area detected by a UV detector. For compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry stands as a cornerstone in the analytical characterization of synthetic compounds, providing unequivocal confirmation of molecular identity through the precise measurement of mass-to-charge ratios (m/z). In the study of this compound, this technique is critical for verifying the successful synthesis and purity of the molecule.

The molecular formula of this compound is C16H26N2O, which corresponds to a calculated molecular weight of approximately 278.4 g/mol . High-resolution mass spectrometry (HRMS) is the preferred method for confirming this molecular weight with a high degree of accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other potential compounds with similar nominal masses.

While specific, publicly available mass spectra for this compound are limited in detailed research publications, the expected analytical approach would involve techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. ESI is a soft ionization technique that typically results in the formation of a prominent protonated molecular ion, [M+H]+. For this compound, this would be observed at an m/z value of approximately 279.21.

In addition to the parent ion, tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the molecule. This process provides valuable structural information by breaking the molecule at its most labile bonds. For this compound, key fragmentations would be expected to occur at the carbamido and pentylamine moieties, as well as the bicyclo[6.1.0]nonyne (BCN) ring system. Analysis of these fragment ions provides a "fingerprint" of the molecule, further confirming its structure.

Future Directions and Emerging Research Avenues

Development of Next-Generation BCN Derivatives with Enhanced Reactivity or Specificity

The core of future research lies in the iterative improvement of the BCN scaffold to achieve even greater control over biological systems. While endo-BCN itself exhibits excellent reaction kinetics in strain-promoted alkyne-azide cycloadditions (SPAAC), the demand for faster and more selective reactions is perpetual. nih.govrsc.org The carbamido-pentylamine chain in endo-BCN-Carbamido-Pentylamine offers a key modification point for the development of next-generation derivatives.

Future research will likely focus on:

Modulation of Polarity: The synthesis of more polar BCN derivatives has been shown to enhance labeling specificity in cellular environments. nih.gov The pentylamine group in this compound already contributes to its polarity. Further modifications, such as the incorporation of additional hydrophilic groups, could lead to derivatives with tailored cell permeability, potentially targeting specific subcellular compartments like the Golgi apparatus with high precision. nih.gov

Linker Optimization for Stability: While carbamate (B1207046) linkages are common in commercially available BCN derivatives, research has indicated that they may be less stable under certain biological conditions compared to amide linkages. diva-portal.orgresearchgate.net The carbamido (urea) linkage in this compound is expected to offer greater stability. Future work will likely involve a systematic comparison of different linker chemistries to identify those that provide the optimal balance of stability and synthetic accessibility.

Introduction of Reporter Groups: The pentylamine moiety provides a convenient handle for the attachment of a wide array of functional groups, including fluorophores, affinity tags, and drug molecules. The development of BCN derivatives pre-functionalized with novel reporter groups will expand their utility in imaging and diagnostics.

| BCN Derivative Type | Key Feature | Potential Advantage | Relevant Research Finding |

| Polar BCN Derivatives | Increased hydrophilicity | Enhanced specificity in cellular labeling, reduced non-specific binding | Polar derivatives like amino-BCN show greater labeling specificity in HEK293 cells. nih.gov |

| Amide-Linked BCN | Increased stability | Superior performance in prolonged biological incubations | BCN amides show greater stability in various media compared to BCN carbamates. diva-portal.orgresearchgate.net |

| Pre-functionalized BCN | Ready-to-use probes | Streamlined experimental workflows | BCN conjugated to biotin (B1667282) or Alexa Fluor dyes have been successfully used for protein and glycan labeling. synaffix.com |

Exploration of Novel Bioorthogonal Reaction Partnerships

The versatility of the BCN scaffold is not limited to its reaction with azides. The exploration of new bioorthogonal reaction partners is a vibrant area of research that promises to expand the capabilities of chemical biologists. nih.govnih.gov

Emerging reaction partners for BCN derivatives include:

Tetrazines: The inverse-electron-demand Diels-Alder (iEDDA) reaction between strained alkynes like BCN and tetrazines is exceptionally fast, with second-order rate constants orders of magnitude higher than those of SPAAC. nih.gov This rapid kinetics is highly advantageous for capturing transient biological events. Furthermore, the reaction produces a single, well-defined product, which is beneficial for applications requiring precise stereochemistry. nih.gov

Nitrones: Strain-promoted alkyne-nitrone cycloaddition (SPANC) represents another powerful bioorthogonal reaction. nih.gov It has been successfully employed for the dual, irreversible, and site-specific N-terminal modification of proteins. synaffix.com

Other Dipoles and Dienophiles: The inherent strain of the BCN ring makes it a reactive partner for a variety of 1,3-dipoles and dienophiles. Future research will undoubtedly uncover new reaction pairings with unique characteristics, such as photo-inducibility or orthogonality to existing bioorthogonal reactions. nih.gov

| Reaction Partner | Reaction Type | Key Advantage | Reported Application |

| Azides | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | High biocompatibility and selectivity | Labeling of glycans, proteins, and visualization of living cells. nih.govsynaffix.com |

| Tetrazines | Inverse-Electron-Demand Diels-Alder (iEDDA) | Extremely rapid kinetics, single product isomer | Rapid, fluorogenic labeling for single-molecule spectroscopy and super-resolution microscopy. nih.gov |

| Nitrones | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Site-specific protein modification | N-terminal modification of peptides. nih.gov |

Integration of this compound into Advanced Multi-Component Systems

The ability to selectively and efficiently form covalent bonds in complex biological environments positions this compound as a key component for the construction of advanced, multi-component systems. researchgate.netresearchgate.net

Future applications in this area include:

Targeted Drug Delivery: The pentylamine group can be used to attach targeting ligands, such as antibodies or small molecules, that direct a therapeutic payload to a specific cell type or tissue. nih.gov The BCN moiety can then be used to "click" a drug molecule onto the targeting vector, creating a highly specific drug delivery system.

In Situ Synthesis of Bioactive Molecules: Bioorthogonal reactions can be used to assemble drug molecules from smaller, inactive fragments directly at the site of action. researchgate.net This "click-to-release" strategy could minimize off-target effects and improve the therapeutic index of potent drugs. This compound, with its dual functionality, is an ideal building block for such systems.

Multivalent Scaffolds: The creation of multivalent probes, where multiple copies of a ligand are displayed on a central scaffold, can significantly enhance binding affinity and avidity. nih.gov this compound can be incorporated into scaffolds to allow for the precise attachment of multiple copies of a targeting moiety or therapeutic agent.

Expansion into Emerging Fields of Chemical Synthesis and Bioengineering

The unique properties of this compound and its derivatives are poised to make significant contributions to emerging fields beyond traditional chemical biology.

Materials Science: The efficient and specific nature of bioorthogonal reactions makes them ideal for the functionalization of material surfaces. BCN-modified surfaces could be used to create biocompatible coatings for medical implants, or to develop new types of biosensors. guildhe.ac.ukmdpi.com

Tissue Engineering: The ability to precisely modify the surfaces of cells and scaffolds with bioactive molecules is crucial for the development of functional tissues. This compound could be used to pattern growth factors onto a scaffold, or to promote the adhesion of specific cell types. guildhe.ac.ukmdpi.com

Synthetic Biology: As synthetic biologists construct increasingly complex artificial biological systems, the need for tools to precisely control and monitor these systems will grow. Bioorthogonal chemistry provides a powerful means of interfacing synthetic circuits with the external environment, and BCN derivatives will undoubtedly play a key role in this endeavor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.